![molecular formula C25H21ClFN3O2S B2996233 3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-fluoroquinoline CAS No. 887223-59-8](/img/structure/B2996233.png)
3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinoline derivative with a piperazine ring attached . Quinoline derivatives are a class of compounds that have been extensively studied for their diverse biological activities. The piperazine ring is a common structural motif found in many pharmaceuticals, partly due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
While the specific synthesis process for this compound is not available, piperazine derivatives can be synthesized through various methods, including the Mannich reaction . The Mannich reaction is a versatile method for the synthesis of β-amino carbonyl compounds, which can be further transformed into a wide variety of functional groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and solubility can be determined experimentally. The octanol-water partition coefficient (LogP), which is a measure of the compound’s lipophilicity, can be estimated using software .科学的研究の応用
Anticancer Activities
The exploration of novel 4-aminoquinoline derivatives, including compounds structurally related to 4-(4-(3-Chlorophenyl)piperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline, has demonstrated significant potential in anticancer research. A study found that these compounds, through a hybrid pharmacophore approach, exhibited cytotoxicity against various breast tumor cell lines while showing preferential toxicity towards cancer cells over non-cancer cells. This selective toxicity is attributed to the compound's ability to induce multiple centrosomes in cancer cells, leading to cell cycle arrest and eventual cell death, suggesting a novel mechanism for cancer treatment (Solomon et al., 2019).
Antimicrobial and Antibacterial Studies
Quinoline derivatives have also been studied for their antimicrobial and antibacterial properties. Electrochemical studies on compounds structurally similar to 4-(4-(3-Chlorophenyl)piperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline have developed a quantitative analytical method for these drugs and their precursors, showcasing their importance in treating infections (Srinivasu et al., 1999).
Synthesis and Structural Analysis
Further research includes the synthesis and structural analysis of novel quinolone derivatives, offering insights into their chemical properties and potential applications. Studies on the synthesis of new compounds reveal their complex molecular structures and provide a foundation for future pharmaceutical applications, particularly in developing antimicrobial agents (Desai et al., 2017).
Photostability and Photochemical Properties
The photostability and photochemical properties of quinolone compounds have also been a subject of study, with research investigating the behavior of these compounds under light exposure. Such studies are crucial for understanding the stability and shelf life of pharmaceutical compounds derived from this chemical structure (Mella et al., 2001).
Antimicrobial Derivatives Synthesis
Explorations into the synthesis of amide derivatives of quinolone further exemplify the versatility of this compound in creating effective antimicrobial agents. These studies provide a broad foundation for the development of new medications to combat various bacterial infections (Patel et al., 2007).
作用機序
The mechanism of action would depend on the specific biological activity of the compound. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-5-4-6-20(15-18)29-11-13-30(14-12-29)25-22-16-19(27)9-10-23(22)28-17-24(25)33(31,32)21-7-2-1-3-8-21/h1-10,15-17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZWOTWTHYFCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2996150.png)
![6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2996152.png)
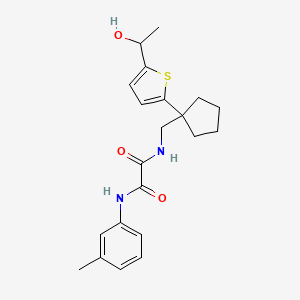
![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)
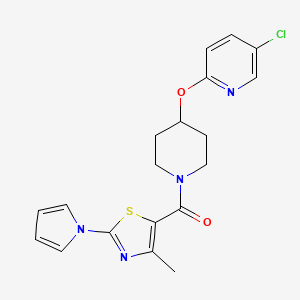

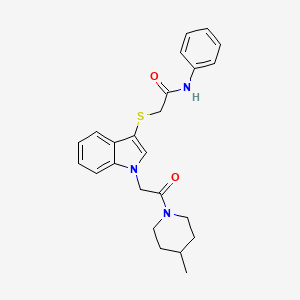
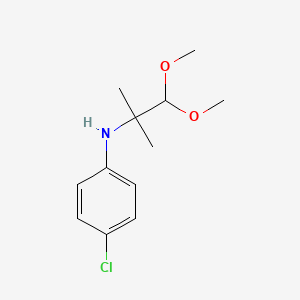
![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)
![2-Chloro-N-[3-(cyclopropylmethyl)-2-oxo-1,3-benzoxazol-6-yl]propanamide](/img/structure/B2996169.png)
![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)
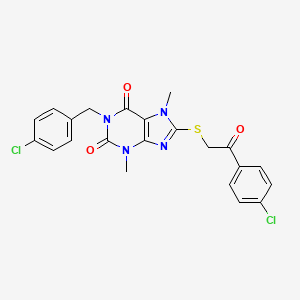
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)
![2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2996173.png)
